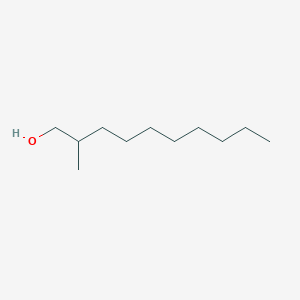

2-Methyl-1-decanol

Description

Properties

IUPAC Name |

2-methyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEUFFFBEMAJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885064 | |

| Record name | 1-Decanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18675-24-6 | |

| Record name | 2-Methyl-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18675-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018675246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-1-decanol: Pathways, Protocols, and Practical Considerations

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-Methyl-1-decanol, a branched-chain fatty alcohol with emerging applications in formulation science and as a chemical intermediate.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of methods to offer a causal analysis of experimental choices, ensuring a robust and reproducible understanding of the synthesis. We will dissect three principal routes: the Grignard reaction, the reduction of carboxylic acid derivatives, and the hydroformylation of olefins. Each pathway is evaluated for its efficiency, scalability, and selectivity, supported by detailed, field-tested protocols.

Introduction: The Significance of 2-Methyl-1-decanol

2-Methyl-1-decanol (C₁₁H₂₄O) is a branched-chain primary alcohol that is finding increasing utility in various scientific and industrial domains.[2][3][4][5][6][7] Its structure, featuring a methyl group at the C2 position, imparts unique physicochemical properties compared to its linear isomer, 1-undecanol. These properties make it a compound of interest as a solvent, a precursor in the synthesis of surfactants and plasticizers, and as a component in fragrance and flavor formulations.[8] Furthermore, its structural similarity to naturally occurring fatty alcohols has spurred investigations into its biological activities, including potential roles in antimicrobial applications and as a component in drug delivery systems like microemulsions and vesicle formations.[1] A thorough understanding of its synthesis is therefore paramount for its effective application and further development.

This guide will provide a comprehensive overview of the most pertinent synthetic strategies for obtaining 2-Methyl-1-decanol, with a focus on the practical aspects and chemical principles that govern each approach.

Key Synthetic Pathways to 2-Methyl-1-decanol

The synthesis of 2-Methyl-1-decanol can be approached through several established organic chemistry transformations. The choice of pathway is often dictated by factors such as the desired scale of production, the availability of starting materials, and the required purity of the final product. Below, we delve into the core methodologies.

The Grignard Reaction: A Classic Approach for Laboratory-Scale Synthesis

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is a straightforward route for the laboratory-scale synthesis of 2-Methyl-1-decanol.[1][9][10][11][12] The fundamental principle involves the nucleophilic addition of a methyl Grignard reagent to decanal.

The reaction proceeds in two key stages. First, the highly polarized carbon-magnesium bond of the Grignard reagent (e.g., methylmagnesium bromide) facilitates the nucleophilic attack of the methyl carbanion on the electrophilic carbonyl carbon of decanal.[12] This results in the formation of a magnesium alkoxide intermediate. The second stage is an acidic workup, during which the alkoxide is protonated to yield the final product, 2-Methyl-1-decanol.[1]

Materials:

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether

-

Decanal

-

Dilute hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition. Once all the methyl bromide has been added, continue to stir the mixture until the magnesium is consumed.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath (0–5°C) to minimize side reactions.[1] Add a solution of decanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. The formation of a white precipitate (the magnesium alkoxide) will be observed.

-

Acidic Workup: After the addition of decanal is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional hour. Slowly and cautiously add dilute hydrochloric acid or saturated aqueous ammonium chloride to the reaction mixture with cooling to quench the reaction and protonate the alkoxide.

-

Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer, and wash it successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 2-Methyl-1-decanol can be purified by fractional distillation under reduced pressure.

| Advantages | Disadvantages |

| High yield on a laboratory scale. | Sensitive to moisture and protic impurities. |

| Readily available starting materials. | The Grignard reagent is highly reactive and requires careful handling. |

| Straightforward and well-understood mechanism. | Not ideal for large-scale industrial production due to safety and cost. |

Reduction of 2-Methyl-decanoic Acid Derivatives

Another viable synthetic route involves the reduction of a carboxylic acid or its ester derivative. This method is particularly useful if 2-methyl-decanoic acid is a readily available starting material.

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce carboxylic acids and their esters to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the LiAlH₄ on the carbonyl carbon of the ester. This is followed by the departure of the ethoxy group and a second hydride attack on the resulting aldehyde intermediate to form an alkoxide, which is then protonated during workup to yield 2-Methyl-1-decanol.

Materials:

-

2-Methyl-decanoic acid ethyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dilute sulfuric acid (H₂SO₄) or Rochelle's salt solution

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF.

-

Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of 2-methyl-decanoic acid ethyl ester in anhydrous THF from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (e.g., 4 hours) to ensure complete reduction.[13]

-

Workup: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts (Fieser workup).

-

Purification: Filter the resulting slurry and wash the solid residue with diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation. A reported yield for this method is around 60%.[13]

| Advantages | Disadvantages |

| Effective for the conversion of carboxylic acid derivatives. | LiAlH₄ is a hazardous and pyrophoric reagent. |

| Can provide good yields. | Requires strictly anhydrous conditions. |

| The workup procedure can be cumbersome. |

Hydroformylation of 1-Decene: The Industrial Pathway

For large-scale industrial production, the hydroformylation (or oxo process) of alkenes is a preferred method.[14] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

The hydroformylation of 1-decene using a rhodium-based catalyst typically proceeds through a series of steps involving the coordination of the alkene and carbon monoxide to the metal center, migratory insertion to form an acyl-metal complex, and subsequent reaction with hydrogen to yield an aldehyde.[14][15][16][17] The resulting mixture of aldehydes (n-undecanal and 2-methyl-decanal) is then hydrogenated to the corresponding alcohols. The regioselectivity of the hydroformylation step is crucial for maximizing the yield of the desired branched aldehyde.

-

Hydroformylation: 1-Decene is reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a homogeneous rhodium catalyst, often with a phosphine ligand to control regioselectivity. The reaction is carried out at elevated temperatures and pressures.

-

Aldehyde Separation: The resulting aldehyde mixture is separated from the catalyst.

-

Hydrogenation: The aldehyde mixture is then subjected to catalytic hydrogenation to convert the aldehydes to their corresponding alcohols.[18][19][20][21][22]

-

Purification: The final alcohol mixture is purified by fractional distillation to isolate 2-Methyl-1-decanol.

| Advantages | Disadvantages |

| Highly efficient for large-scale production. | Requires specialized high-pressure equipment. |

| Utilizes readily available petrochemical feedstocks. | The catalyst can be expensive and require recycling. |

| Can be a continuous process. | Control of regioselectivity can be challenging. |

Comparative Overview of Synthesis Pathways

The choice of a synthetic route for 2-Methyl-1-decanol is a critical decision that balances several factors. The following diagram and table provide a comparative analysis of the discussed pathways.

Caption: Comparative workflow of the main synthesis pathways for 2-Methyl-1-decanol.

| Parameter | Grignard Reaction | Reduction of Ester | Hydroformylation of Alkene |

| Scale | Laboratory | Laboratory to Pilot | Industrial |

| Starting Materials | Decanal, Methyl Halide | 2-Methyl-decanoic acid ester | 1-Decene, Syngas |

| Key Reagents | Mg, Anhydrous Solvents | LiAlH₄ | Rh or Co catalyst |

| Yield | Good to Excellent | Good | Excellent |

| Selectivity | High | High | Variable Regioselectivity |

| Safety Concerns | Reactive Grignard reagent | Pyrophoric LiAlH₄ | High Pressure, Flammable Gases |

Conclusion and Future Outlook

The synthesis of 2-Methyl-1-decanol can be effectively achieved through several distinct pathways, each with its own set of advantages and limitations. The Grignard reaction remains a reliable and high-yielding method for laboratory-scale synthesis, while the reduction of carboxylic acid derivatives offers an alternative when the corresponding acid is readily available. For industrial-scale production, hydroformylation of 1-decene followed by hydrogenation is the most economically viable route.

Future research in this area may focus on developing more sustainable and greener synthetic methods. This could include the use of biocatalysis to produce 2-Methyl-1-decanol from renewable feedstocks or the development of more efficient and selective catalysts for the hydroformylation process that favor the formation of the branched aldehyde. As the demand for specialty chemicals with tailored properties continues to grow, a robust and versatile toolbox of synthetic methods for compounds like 2-Methyl-1-decanol will be increasingly important.

References

-

CAS No.18675-24-6, 2-Methyl-1-decanol Suppliers - LookChem. [Link]

-

Continuous Hydroformylation of 1-Decene in an Aqueous Biphasic System enabled by Methylated Cyclodextrins - ResearchGate. [Link]

-

2-methyl-1-decanol, 18675-24-6 - The Good Scents Company. [Link]

-

1-Decanol, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

1-Decanol, 2-methyl- - the NIST WebBook. [Link]

-

Grignard Reaction - Organic Chemistry Portal. [Link]

-

Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing). [Link]

-

2-Methyl-2-decanol | C11H24O | CID 137918 - PubChem - NIH. [Link]

-

2-methyl-2-decanol - 3396-02-9, C11H24O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

2-methyl-1-decanol (C11H24O) - PubChemLite. [Link]

-

One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance - MDPI. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]

- EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google P

-

Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. [Link]

-

a general synthetic method for the oxidation of primary alcohols to aldehydes - Organic Syntheses Procedure. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

- US5874652A - Process for hydrogenating aqueous aldehyde mixtures - Google P

-

Production of 2-methyl-1-butanol in engineered Escherichia coli - PMC - PubMed Central. [Link]

-

Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis - MDPI. [Link]

-

CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - NIH. [Link]

-

Alcohol synthesis by hydrogenation of fatty acid methyl esters on supported Ru-Sn and Rh-Sn catalysts - ResearchGate. [Link]

-

Catalytic Hydrogenation of Carbon Dioxide to Methanol on MOF-Confined Metal Nanoparticles: A Review - MDPI. [Link]

-

1-Decanol, 2-methyl- | C11H24O | CID 86776 - PubChem - NIH. [Link]

-

1-Decanol, 2-methyl- - Substance Details - SRS | US EPA. [Link]

-

What is the use of 1-decanol - Chemical Supplier Unilong. [Link]

-

Hydroformylation of 1-butene on Rh catalyst - Åbo Akademi University Research Portal. [Link]

-

1-Hexanol, 2-methyl - Organic Syntheses Procedure. [Link]

- US5658436A - Separation of 2-methyl-1-butanol from 3-methyl-1-butanol by extractive distillation - Google P

-

RIFM fragrance ingredient safety assessment, 1-decanol, CAS registry number 112-30-1. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-Decanol, 2-methyl- [webbook.nist.gov]

- 4. PubChemLite - 2-methyl-1-decanol (C11H24O) [pubchemlite.lcsb.uni.lu]

- 5. biosynth.com [biosynth.com]

- 6. 1-Decanol, 2-methyl- | C11H24O | CID 86776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. ru.unilongindustry.com [ru.unilongindustry.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. lookchem.com [lookchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance [mdpi.com]

- 17. research.abo.fi [research.abo.fi]

- 18. EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google Patents [patents.google.com]

- 19. US5874652A - Process for hydrogenating aqueous aldehyde mixtures - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methyl-1-decanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-1-decanol (CAS No. 18675-24-6), a branched-chain fatty alcohol. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic protocols, characteristic spectral data, and key applications of this versatile molecule. The structure of this guide is designed to logically flow from fundamental properties to practical, field-relevant insights.

Molecular Identity and Physicochemical Profile

2-Methyl-1-decanol is an aliphatic alcohol characterized by a ten-carbon chain with a methyl group at the second position, terminating in a primary alcohol functional group.[1] This structure imparts specific properties, such as its role as a solvent, a synthetic intermediate, and its potential utility in formulation science.[1]

Core Properties

The fundamental physical and chemical properties of 2-Methyl-1-decanol are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 18675-24-6 | [2][3][4] |

| Molecular Formula | C₁₁H₂₄O | [2][3][4][5] |

| Molecular Weight | 172.31 g/mol | [3][5][6] |

| Density | 0.828 - 0.829 g/cm³ | [3][7][8] |

| Boiling Point | 229.7 - 231 °C at 760 mmHg | [2][3][7][8] |

| Melting Point | 5 - 7 °C | [7] |

| Flash Point | 94 °C (201.2 °F) | [2][3][8] |

| Water Solubility | 49.73 mg/L at 25 °C (estimated) | [2] |

| LogP (Octanol/Water) | 4.41 - 4.5 (estimated) | [2][8][9] |

| SMILES | CCCCCCCCC(C)CO | [5][6][8] |

| InChI Key | JZEUFFFBEMAJHS-UHFFFAOYSA-N | [1][4][6] |

Synthesis of 2-Methyl-1-decanol

The synthesis of 2-Methyl-1-decanol is most reliably achieved through the reduction of a corresponding carboxylic acid ester, such as ethyl 2-methyldecanoate. This method is favored for its high yield and the commercial availability of the starting materials. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures the complete conversion of the ester to the primary alcohol.

Experimental Protocol: Reduction of Ethyl 2-methyldecanoate

This protocol details the laboratory-scale synthesis of 2-Methyl-1-decanol.

Causality and Self-Validation: The choice of LiAlH₄ is deliberate; it is a potent, unselective reducing agent capable of reducing esters to primary alcohols, whereas a milder agent like sodium borohydride would be ineffective. The protocol's trustworthiness is established by the inclusion of anhydrous conditions, which are critical as LiAlH₄ reacts violently with water. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic analysis, creating a self-validating workflow.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube (e.g., filled with CaCl₂).

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask. Lithium Aluminum Hydride (LiAlH₄) is then carefully added in portions under a positive pressure of nitrogen. The resulting slurry is stirred and cooled to 0 °C in an ice bath.

-

Substrate Addition: Ethyl 2-methyldecanoate, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred LiAlH₄ slurry. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux for approximately 4 hours to ensure the reaction goes to completion.[8]

-

Quenching: The flask is cooled again to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, until a granular precipitate of aluminum salts forms. This is known as the Fieser workup.

-

Isolation: The solids are removed by vacuum filtration and washed with THF or diethyl ether. The organic filtrates are combined.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure 2-Methyl-1-decanol. The yield for this type of reaction is typically around 60%.[8]

Caption: Workflow for the synthesis of 2-Methyl-1-decanol.

Chemical Reactivity and Characteristics

As a primary alcohol, 2-Methyl-1-decanol undergoes reactions typical of its functional class. Its long aliphatic chain renders it non-polar, while the hydroxyl group provides a site for polar interactions and chemical transformations.

-

Oxidation: It can be oxidized to the corresponding carboxylic acid, 2-methyl-decanoic acid, using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[1] Milder oxidation (e.g., using PCC or Swern oxidation) would yield the aldehyde, 2-methyldecanal.

-

Substitution: The hydroxyl group can be substituted to form other functional groups.[1] For instance, reaction with hydroiodic acid or a combination of iodine, imidazole, and a phosphine can convert the alcohol to 1-iodo-2-methyl-decane.[8]

-

Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic catalysis to form esters.

Caption: Key chemical reactions of 2-Methyl-1-decanol.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-Methyl-1-decanol.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent, broad absorption band in the region of 3300-3400 cm⁻¹, which corresponds to the O-H stretching vibration of the alcohol group.[10] A strong C-O stretching vibration is also expected to appear around 1000-1050 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show a characteristic signal for the two protons of the CH₂OH group, typically appearing as a doublet around 3.5 ppm. The single proton of the adjacent CH group will be a multiplet. The signal for the hydroxyl proton (-OH) is typically a singlet with a variable chemical shift; its identity can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.[10]

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, alcohols commonly undergo fragmentation through alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[4][10]

Applications in Research and Development

The unique structure of 2-Methyl-1-decanol makes it a compound of interest in several scientific and industrial fields.

-

Synthetic Chemistry: It serves as a versatile intermediate in organic synthesis for the creation of more complex molecules.[1] Its lipophilic nature and hydroxyl functionality allow it to be a precursor for various esters, ethers, and substituted alkanes.

-

Formulation Science: Like other fatty alcohols, 2-Methyl-1-decanol is explored for its role in formulation science.[1] It can act as a co-surfactant or oil phase component in microemulsion systems, which are of significant interest for enhancing the solubility and transdermal permeability of active pharmaceutical ingredients (APIs).[1]

-

Biological and Toxicological Research: The compound and its metabolites are relevant in studies of lipid metabolism and the biodegradation of aliphatic hydrocarbons.[1] Its interactions with cell membranes can influence fluidity and permeability, making it a useful tool in biological research.[1] Some studies have also investigated its potential antimicrobial properties.[1]

Safety and Handling

2-Methyl-1-decanol requires careful handling in a laboratory setting.

-

Hazards: It is known to cause serious eye irritation.[7] It is also considered harmful to aquatic life with long-lasting effects.[7]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn.[11][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[11][12]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and sources of ignition.[11]

References

-

2-methyl-1-decanol, 18675-24-6. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

-

Chemical Properties of 1-Decanol, 2-methyl- (CAS 18675-24-6). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

-

1-Decanol, 2-methyl-. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

2-Methyl-1-dodecanol. (n.d.). PubChem. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

1-Decanol, 2-methyl-. (n.d.). PubChem. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

CAS No.18675-24-6,2-Methyl-1-decanol Suppliers. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

1-Decanol,2-methyl-. (n.d.). Molbase. Retrieved January 12, 2026, from [Link]

-

Supporting Information: Dehydrogenative alcohol coupling... (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

NMR spectra of 2 methyl, 1 hexadecanol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1-Decanol. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

1-Decanol. (n.d.). PubChem. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet: 2-Methyl-1-propanol. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-methyl-1-decanol, 18675-24-6 [thegoodscentscompany.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Decanol, 2-methyl- [webbook.nist.gov]

- 5. biosynth.com [biosynth.com]

- 6. 1-Decanol, 2-methyl- (CAS 18675-24-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. CAS No.18675-24-6,2-Methyl-1-decanol Suppliers [lookchem.com]

- 9. 1-Decanol, 2-methyl- | C11H24O | CID 86776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Natural Sources and Occurrence of 2-Methyl-1-decanol

Abstract

This technical guide provides a comprehensive overview of the natural sources and occurrence of 2-Methyl-1-decanol, a branched-chain fatty alcohol. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the natural origins, biosynthesis, and analytical methodologies for this compound. The guide delves into the confirmed microbial production of 2-Methyl-1-decanol by the fungus Fusarium verticillioides, explores its potential, though currently unconfirmed, presence in other natural matrices such as cheese and insects, and provides detailed protocols for its extraction, isolation, and identification. The content is structured to offer not just procedural steps but also the scientific rationale behind these methods, ensuring a deep and applicable understanding of the topic.

Introduction to 2-Methyl-1-decanol

2-Methyl-1-decanol (C₁₁H₂₄O) is a primary alcohol characterized by a ten-carbon chain with a methyl group at the second position.[1] As a branched-chain fatty alcohol, it exhibits distinct physical and chemical properties compared to its linear isomer, 1-undecanol. These properties, including its volatility and potential biological activity, make it a compound of interest in various scientific disciplines. While its commercial availability is primarily for research purposes, understanding its natural origins is crucial for exploring its ecological roles and potential applications.[2] This guide focuses on elucidating the known and potential natural reservoirs of this molecule.

Confirmed Natural Source: Microbial Synthesis

The most definitive evidence for the natural occurrence of 2-Methyl-1-decanol comes from the microbial kingdom, specifically from fungi.

Fusarium verticillioides: A Prolific Producer

The fungus Fusaurus verticillioides, a well-known maize phytopathogen, has been identified as a producer of a diverse array of volatile organic compounds (VOCs), including a significant fraction of branched-chain alcohols. Research has shown that the biosynthesis of these branched-chain alcohols can constitute between 6.82% and 16.71% of the total VOCs produced by F. verticillioides, with the exact percentage being dependent on the carbon source available to the fungus. While the complete profile of all branched-chain alcohols was not individually quantified in these studies, 2-Methyl-1-decanol is a confirmed constituent of this mixture.

The production of VOCs by F. verticillioides is a complex process influenced by various factors, including the growth stage of the fungus and the composition of its growth medium. The emission of these compounds, including 2-Methyl-1-decanol, is thought to play a role in the fungus's ecological interactions, although the specific function of 2-Methyl-1-decanol in this context is yet to be fully elucidated.

Biosynthesis of 2-Methyl-1-decanol in Fungi

The biosynthesis of branched-chain fatty alcohols in microorganisms is an extension of the fatty acid synthesis pathway. The process begins with the formation of branched-chain α-keto acids, which serve as primers for the fatty acid synthase (FAS) system.

The proposed biosynthetic pathway for 2-Methyl-1-decanol in Fusarium verticillioides is illustrated below. This pathway is initiated by the metabolism of amino acids to produce branched-chain acyl-CoA primers. These primers are then elongated by the fatty acid synthase complex, followed by reduction to the corresponding alcohol.

Caption: Proposed biosynthetic pathway of 2-Methyl-1-decanol in fungi.

Potential Natural Sources: Areas for Future Research

While microbial synthesis is the only confirmed source to date, the presence of structurally similar compounds in other natural matrices suggests that 2-Methyl-1-decanol may have a broader, yet undiscovered, distribution.

Dairy Products and Cheese

Dairy products, particularly aged cheeses, are well-known for their complex aroma profiles, which are largely the result of microbial metabolism of milk components (fats, proteins, and lactose). Branched-chain fatty acids are known to be present in dairy fat and can serve as precursors for a variety of volatile compounds.[3][4][5] The microbial communities in cheese, which include various bacteria and fungi, are capable of producing a wide range of alcohols.

While specific branched-chain primary alcohols such as 2-methyl-1-butanol and 3-methyl-1-butanol have been identified as important aroma compounds in cheese, resulting from the metabolism of amino acids, the presence of 2-Methyl-1-decanol has not been definitively reported in the literature.[6] However, given the presence of its precursors and the metabolic capabilities of cheese microbiota, it is plausible that 2-Methyl-1-decanol could be formed in certain cheese varieties, likely as a minor component. Further research employing high-resolution analytical techniques is needed to investigate this possibility.

Insect Chemical Communication

Insects utilize a sophisticated language of chemical signals, or semiochemicals, for a variety of behaviors, including mating, aggregation, and defense. Methyl-branched hydrocarbons and alcohols are common components of these chemical signals, serving as contact pheromones and cuticular hydrocarbons.[7][8] For example, 8-methyl-2-decanol is a known insect pheromone.[9]

The biosynthesis of these branched-chain compounds in insects shares similarities with the microbial pathways, often starting from branched-chain amino acids. Although there is no direct evidence to date of 2-Methyl-1-decanol being produced or used by insects, its structural similarity to known insect semiochemicals makes this a compelling area for future investigation. The discovery of 2-Methyl-1-decanol in an insect species could have significant implications for pest management strategies.

Methodologies for Extraction, Isolation, and Identification

The analysis of 2-Methyl-1-decanol from natural sources requires sensitive and specific analytical techniques due to its likely low concentrations and the complexity of the matrices in which it may be found.

Extraction and Isolation from Microbial Cultures

For the analysis of volatile compounds produced by fungi like Fusarium verticillioides, headspace solid-phase microextraction (HS-SPME) is a highly effective and widely used technique.[10][11][12] This method is non-invasive, solvent-free, and concentrates volatile analytes from the headspace above the fungal culture.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Fungal Volatiles

-

Culture Preparation: Inoculate a suitable liquid or solid medium in a headspace vial with the fungal strain of interest. Seal the vial with a septum-lined cap.

-

Incubation: Incubate the culture under controlled conditions (temperature, light) for a period sufficient for the production of volatile compounds.

-

Extraction: Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes onto the analytical column.

Caption: Workflow for HS-SPME-GC-MS analysis of fungal volatiles.

Analytical Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds like 2-Methyl-1-decanol.

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might start at 40-60°C and ramp up to 250-300°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

Identification is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic standard of 2-Methyl-1-decanol. The mass spectrum of 2-Methyl-1-decanol will show a characteristic fragmentation pattern that can be matched against spectral libraries like NIST.[13]

Derivatization for Enhanced Analysis

For the analysis of long-chain alcohols, derivatization can be employed to improve chromatographic performance by increasing volatility and thermal stability, and reducing peak tailing.[14][15] Silylation is a common derivatization technique for alcohols.

Protocol 2: Silylation of Long-Chain Alcohols

-

Sample Preparation: An extract containing the alcohol is dried completely under a stream of nitrogen.

-

Derivatization Reaction: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile), is added to the dry sample.

-

Reaction Conditions: The reaction mixture is heated (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization.

-

GC-MS Analysis: The derivatized sample is then injected into the GC-MS for analysis. The resulting trimethylsilyl (TMS) ether of 2-Methyl-1-decanol will have a shorter retention time and a more symmetrical peak shape.

Quantitative Data Summary

While specific quantitative data for 2-Methyl-1-decanol is scarce in the literature, the following table summarizes the reported production of the broader class of branched-chain alcohols by Fusarium verticillioides.

| Natural Source | Compound Class | Relative Abundance (% of total VOCs) | Analytical Method |

| Fusarium verticillioides | Branched-chain alcohols | 6.82% - 16.71% | HS-SPME-GC-MS |

Conclusion and Future Directions

This technical guide has synthesized the current knowledge on the natural sources and occurrence of 2-Methyl-1-decanol. The fungus Fusarium verticillioides stands as the only confirmed natural producer of this compound. The potential for its presence in cheese and as an insect semiochemical remains an exciting area for future research. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the continued exploration of the natural world for this and other branched-chain fatty alcohols. Further studies are warranted to quantify the production of 2-Methyl-1-decanol in F. verticillioides, to definitively screen for its presence in various cheese types and insect species, and to elucidate its biological functions in these ecosystems.

References

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 2-methyl-1-decanol, 18675-24-6 [thegoodscentscompany.com]

- 3. newenglanddairy.com [newenglanddairy.com]

- 4. Branched-Chain Fatty Acids-An Underexplored Class of Dairy-Derived Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. Identification and profiling of volatile metabolites of the biocontrol fungus Trichoderma atroviride by HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-Decanol, 2-methyl- | C11H24O | CID 86776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Alcohols-Glycols | Products | GL Sciences [glsciences.com]

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1-decanol

Abstract

2-Methyl-1-decanol, a branched-chain primary alcohol (CAS: 18675-24-6, Formula: C₁₁H₂₄O), is emerging as a molecule of significant interest across multiple scientific disciplines.[1][2][3] While structurally unassuming, its unique configuration imparts a range of biological activities that warrant detailed investigation. This guide provides a comprehensive technical overview of the known and potential biological functions of 2-Methyl-1-decanol, with a focus on its antimicrobial properties, its prospective role as a semiochemical in insect communication, and its applications in pharmaceutical sciences. We synthesize current knowledge with field-proven experimental methodologies to equip researchers and drug development professionals with a robust framework for future exploration.

Introduction: The Molecular Profile of 2-Methyl-1-decanol

2-Methyl-1-decanol is a C11 fatty alcohol characterized by a methyl group at the C-2 position. This branching distinguishes it from its linear isomer, 1-decanol, altering its physical and chemical properties, such as solubility, reactivity, and, critically, its interaction with biological systems.[4][5] The presence of the hydroxyl (-OH) group provides a site for hydrogen bonding and enzymatic reactions, while the ten-carbon aliphatic chain confers significant lipophilicity. This amphipathic nature is central to its biological effects, particularly its ability to interact with and disrupt cellular membranes.[4] This guide will delve into the specific domains where these properties manifest as potent biological activity.

Antimicrobial Activity: A Mechanism of Membrane Disruption

One of the most well-documented activities of 2-Methyl-1-decanol is its ability to inhibit the growth of various microorganisms.[4] This positions it as a candidate for novel preservatives and therapeutic agents, particularly in an era of growing antibiotic resistance.[6]

Mechanism of Action

The primary antimicrobial mechanism of 2-Methyl-1-decanol is attributed to its ability to disrupt microbial cell membranes.[4] The process can be broken down into two key steps:

-

Intercalation into the Lipid Bilayer: The long, lipophilic carbon chain of the molecule readily partitions into the lipid bilayer of bacterial and fungal cell membranes. The methyl branch at the C-2 position can further disrupt the ordered packing of the phospholipid tails.

-

Loss of Membrane Integrity: This intercalation increases membrane fluidity and permeability.[4][5] The result is a loss of the electrochemical gradient across the membrane, leakage of essential intracellular components (such as ions and ATP), and ultimately, cell death.

Furthermore, the hydroxyl group may engage in inhibitory interactions with essential membrane-bound enzymes, further compromising cellular function.[4] Studies on related long-chain fatty alcohols have shown that the length of the aliphatic carbon chain is a critical determinant of antibacterial efficacy, with C9 to C13 alcohols often exhibiting the highest activity against pathogens like Staphylococcus aureus.[6]

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) data for 2-Methyl-1-decanol is not widely published, research on analogous compounds provides a benchmark for expected efficacy. The following table illustrates a hypothetical data set based on studies of similar long-chain alcohols.[4][6]

| Microorganism | Class | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 50 - 200 |

| Escherichia coli | Gram-negative | 200 - 800 |

| Candida albicans | Fungi (Yeast) | 100 - 400 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the MIC of 2-Methyl-1-decanol against a target microorganism.

Materials:

-

2-Methyl-1-decanol (sterile stock solution in DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)

-

Microbial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., ampicillin)

-

Negative (sterility) and vehicle (solvent) controls

Procedure:

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Pipette 100 µL of the 2-Methyl-1-decanol stock solution into the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

-

Controls: The 11th column will serve as the growth control (no compound), and the 12th column as the sterility control (no inoculum). A separate row should be used for the vehicle control.

-

Inoculation: Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well (except the sterility control wells), bringing the total volume to 200 µL.

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is defined as the lowest concentration of 2-Methyl-1-decanol that completely inhibits visible growth of the microorganism.

Potential Role as a Semiochemical in Insect Communication

While not definitively identified as a primary pheromone, the chemical structure of 2-Methyl-1-decanol is highly analogous to known insect semiochemicals. For instance, the propionate of 8-methyl-2-decanol is an attractant for certain Diabrotica species.[7] Furthermore, fatty acid methyl esters, such as methyl laurate, are established pheromones in Drosophila melanogaster, highlighting the importance of methylated long-chain molecules in insect behavior.[8] This suggests 2-Methyl-1-decanol could function as a pheromone component, a synergist, or an antagonist in insect communication systems.

Proposed Mechanism and Function

If involved in chemical communication, 2-Methyl-1-decanol would exert its effect by binding to specific olfactory receptors (ORs) located in the antennae of insects. The chirality and branching of the molecule would likely ensure a high degree of specificity for its cognate receptor, triggering a neural signal that leads to a behavioral response (e.g., attraction, repulsion, aggregation). The enantiomeric purity can be critical, as seen in scarab beetles where different enantiomers of the same compound can act as a behavioral agonist and antagonist, respectively.[9]

Experimental Workflow for Semiochemical Identification

Investigating the potential semiochemical activity of 2-Methyl-1-decanol requires a multi-step approach that links chemistry to neurophysiology and behavior.

Caption: Workflow for investigating the semiochemical properties of 2-Methyl-1-decanol.

Applications in Pharmaceutical Formulations

The amphipathic properties of 2-Methyl-1-decanol make it a candidate for use in drug delivery systems.[4] Its structural similarity to 1-decanol, which has been shown to enhance vesicle formation, suggests potential applications in creating stable nano-formulations for encapsulating therapeutic agents.[4]

Primary Application: Penetration Enhancer 2-Methyl-1-decanol can act as a chemical penetration enhancer for transdermal drug delivery. By transiently and reversibly disrupting the highly organized structure of the stratum corneum, it can increase the flux of a co-administered drug across the skin barrier.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol uses a Franz diffusion cell to quantify the effect of 2-Methyl-1-decanol on the permeation of a model drug.

Materials:

-

Franz diffusion cells

-

Excised skin membrane (e.g., porcine ear skin, human cadaver skin)

-

Phosphate-buffered saline (PBS) as the receptor fluid

-

Model drug (e.g., caffeine, ibuprofen)

-

Test formulation: Drug + 2-Methyl-1-decanol in a suitable vehicle (e.g., propylene glycol)

-

Control formulation: Drug in vehicle only

-

HPLC for drug quantification

Procedure:

-

Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Receptor Phase: Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the membrane. Use a magnetic stirrer for continuous mixing.

-

Formulation Application: Apply a precise amount of the test or control formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid for HPLC analysis and replace it with an equal volume of fresh, pre-warmed PBS.

-

Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of this plot gives the steady-state flux (Jss). The enhancement ratio (ER) is calculated as Jss (with enhancer) / Jss (control).

Safety and Toxicological Profile

A comprehensive safety profile is crucial for any application. While direct toxicological data for 2-Methyl-1-decanol is limited, studies on structurally related long-chain alcohols suggest a low toxicity profile.[4] For its structural isomer, 1-decanol, safety assessments have been conducted for its use in fragrances. These assessments, which often involve read-across from similar molecules like heptyl alcohol, have evaluated endpoints such as genotoxicity, repeated dose toxicity, and skin sensitization.[10] Such data provide a valuable starting point for a formal risk assessment of 2-Methyl-1-decanol, indicating that it is unlikely to be genotoxic and has a calculable margin of exposure for systemic toxicity.[10]

Conclusion and Future Perspectives

2-Methyl-1-decanol is a molecule with multifaceted biological activity. Its proven antimicrobial effects, rooted in membrane disruption, present immediate opportunities in preservation and potentially as a topical antiseptic. The most intriguing frontier lies in its potential as an insect semiochemical, a hypothesis strongly supported by structural analogy and the established roles of similar molecules in nature. Validating this role through the outlined experimental workflow could yield novel, species-specific pest management solutions. Finally, its utility as a penetration enhancer in drug delivery highlights its broader potential in the pharmaceutical industry.

Future research should focus on generating robust quantitative data (e.g., MICs against a broad panel of microbes), screening its effects on various insect species of agricultural and medical importance, and elucidating the precise molecular interactions that underpin its activity in both microbial and eukaryotic systems.

References

- Benchchem. (n.d.). 2-Methyl-1-decanol | High-Purity Reference Standard.

- PubChem. (n.d.). 1-Decanol, 2-methyl-. National Institutes of Health.

- Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PMC.

- National Institute of Standards and Technology. (n.d.). 1-Decanol, 2-methyl-. NIST WebBook.

- U.S. Environmental Protection Agency. (n.d.). 1-Decanol, 2-methyl- - Substance Details. SRS.

- Vulcanchem. (n.d.). 2-Methyl-2-decanol.

- Chapman, J. C., et al. (2023). Neuroecology of alcohol risk and reward: Methanol boosts pheromones and courtship success in Drosophila melanogaster. PubMed Central.

- Leal, W. S. (1999). Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones. PubMed.

- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 1-decanol, CAS registry number 112-30-1. Food and Chemical Toxicology.

- Sonnet, P. E., & Heath, R. R. (1987). Preparation of 8-methyl-2-decanol: General synthesis of diastereomeric mixtures of alkyl branched insect pheromones. PubMed.

Sources

- 1. 1-Decanol, 2-methyl- | C11H24O | CID 86776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Decanol, 2-methyl- [webbook.nist.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Methyl-2-decanol (3396-02-9) for sale [vulcanchem.com]

- 6. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of 8-methyl-2-decanol: General synthesis of diastereomeric mixtures of alkyl branched insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroecology of alcohol risk and reward: Methanol boosts pheromones and courtship success in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

CAS number and registry information for 2-Methyl-1-decanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-1-decanol (CAS No. 18675-24-6), a branched-chain primary alcohol. It covers its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, potential applications, and safety information. This document is intended to serve as a technical resource for professionals in research and development.

Chemical Identity and Registry Information

2-Methyl-1-decanol is a fatty alcohol characterized by a ten-carbon chain with a methyl group at the second position.[1] Its unique structure influences its physical and chemical properties, making it a subject of interest in various scientific fields.

Registry and Identification:

| Identifier | Value | Source |

| CAS Number | 18675-24-6 | [1][2][3][4] |

| IUPAC Name | 2-methyldecan-1-ol | [2][3] |

| Molecular Formula | C₁₁H₂₄O | [2][4][5] |

| InChI Key | JZEUFFFBEMAJHS-UHFFFAOYSA-N | [1][2][3][5] |

| Canonical SMILES | CCCCCCCCC(C)CO | [5] |

Physicochemical Properties

The physical and chemical properties of 2-Methyl-1-decanol are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

| Property | Value | Unit | Source |

| Molecular Weight | 172.31 | g/mol | [1][2][4] |

| Boiling Point | 229.7 | °C (at 760 mmHg) | [4] |

| Flash Point | 94 | °C | [4] |

| Density | 0.828 | g/cm³ | [4] |

| logP (Octanol/Water) | 3.365 | [6] | |

| Water Solubility | -3.45 (log10WS) | mol/l | [6] |

Synthesis of 2-Methyl-1-decanol

The synthesis of 2-Methyl-1-decanol can be achieved through several routes, with the Grignard reaction and catalytic hydrogenation being the most common. The choice of method often depends on the desired scale, purity, and available starting materials.

Grignard Reaction

The Grignard reaction offers a versatile method for the laboratory-scale synthesis of 2-Methyl-1-decanol. This involves the nucleophilic addition of a methyl Grignard reagent to decanal.

Figure 1: Grignard synthesis of 2-Methyl-1-decanol.

Experimental Protocol: Grignard Synthesis

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.[1]

-

Reaction with Decanal: Cool the Grignard reagent to 0-5 °C in an ice bath. Add a solution of decanal in anhydrous diethyl ether dropwise to the reaction mixture while maintaining the temperature.[1]

-

Work-up: After the addition is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2-Methyl-1-decanol.[7]

Catalytic Hydrogenation

An alternative industrial-scale synthesis involves the catalytic hydrogenation of 2-methyldecanal. This method typically offers high yields and selectivity.

Figure 2: Catalytic hydrogenation of 2-methyldecanal.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reactor, charge 2-methyldecanal and a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon).

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture to the desired temperature. Maintain the pressure and temperature for the duration of the reaction.

-

Work-up and Purification: After the reaction is complete, cool the reactor and filter to remove the catalyst. The resulting crude product can be purified by fractional distillation.[7]

Analytical Characterization

The identity and purity of 2-Methyl-1-decanol are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of 2-Methyl-1-decanol. The gas chromatogram provides information on the purity of the sample, while the mass spectrum aids in structural elucidation.

Mass Spectrometry Fragmentation:

The mass spectrum of 2-Methyl-1-decanol is characterized by fragmentation patterns typical of primary alcohols. Key fragmentation pathways include:

-

α-cleavage: The most significant fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[8] This results in the loss of an alkyl radical.

-

Dehydration: Loss of a water molecule (M-18) is another common fragmentation pathway for alcohols.[8][9]

The NIST WebBook provides a reference mass spectrum for 1-Decanol, 2-methyl-.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of 2-Methyl-1-decanol.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. Key signals include the triplet for the terminal methyl group of the decyl chain, a complex multiplet for the methylene protons, a doublet for the methyl group at the C2 position, a multiplet for the proton at the C2 position, and signals corresponding to the hydroxyl proton and the methylene protons adjacent to the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eleven carbon atoms in their unique chemical environments. The carbon attached to the hydroxyl group will appear in the downfield region typical for alcohols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 2-Methyl-1-decanol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[10] Other significant absorptions include C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-O stretching vibration in the 1000-1300 cm⁻¹ region.[10][11]

Applications

2-Methyl-1-decanol has several existing and potential applications across various industries.

-

Solvent and Chemical Intermediate: Its properties make it a useful solvent in certain applications and a valuable intermediate in the synthesis of other organic compounds.[1]

-

Flavors and Fragrances: Long-chain alcohols are known to be used in the flavor and fragrance industry.[12][13] While specific information on 2-Methyl-1-decanol is limited, related compounds are used for their characteristic odors and as fixatives in perfumes.[14]

-

Antimicrobial Agent: Studies have shown that long-chain fatty alcohols can exhibit antimicrobial activity.[15][16][17] 2-Methyl-1-decanol's potential as an antimicrobial agent is an area of ongoing research interest.[1] The length of the carbon chain is a key determinant of the antibacterial activity of long-chain fatty alcohols.[16]

Toxicology and Safety

General Hazards:

-

Eye Irritation: Like many alcohols, 2-Methyl-1-decanol is expected to cause serious eye irritation.

-

Aquatic Toxicity: It may be toxic to aquatic life with long-lasting effects.

-

Flammability: As a combustible liquid, it should be kept away from heat and open flames.[18]

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Use in a well-ventilated area.

-

Store in a cool, dry place away from ignition sources.

For detailed safety information, it is recommended to consult the SDS for 1-decanol as a close structural analog.[19][20]

References

-

2-methyl-1-decanol (C11H24O) - PubChemLite. (URL: [Link])

-

1-Decanol, 2-methyl- | C11H24O | CID 86776 - PubChem. (URL: [Link])

-

1-Decanol, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Chemical Properties of 1-Decanol, 2-methyl- (CAS 18675-24-6) - Cheméo. (URL: [Link])

-

2-Methyl-1-dodecanol | C13H28O | CID 42265 - PubChem. (URL: [Link])

-

1-Decanol, 2-methyl- - the NIST WebBook. (URL: [Link])

-

2-methyl-1-decanol, 18675-24-6 - The Good Scents Company. (URL: [Link])

-

Structural functions of antimicrobial long-chain alcohols and phenols - PubMed. (URL: [Link])

-

Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - MDPI. (URL: [Link])

-

Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (URL: [Link])

-

Mass Spectrometry of Alcohols - Chemistry Steps. (URL: [Link])

-

a general synthetic method for the oxidation of primary alcohols to aldehydes - Organic Syntheses Procedure. (URL: [Link])

-

Alcohols for Use as an Antimicrobial Agent. (URL: [Link])

-

FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application - MDPI. (URL: [Link])

-

Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. (URL: [Link])

-

Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

2-Methyl-3-decanol - the NIST WebBook. (URL: [Link])

-

decanol, 112-30-1 - The Good Scents Company. (URL: [Link])

-

2-decanol methyl octyl carbinol - The Good Scents Company. (URL: [Link])

-

Mass Spectrometry of Alcohols - YouTube. (URL: [Link])

-

The Role of 2-Methyl-1-Butanol in Flavors, Fragrances, and Biofuel Research. (URL: [Link])

-

Purification by fractional distillation | - ChemBAM. (URL: [Link])

-

1-Hexanol, 2-methyl - Organic Syntheses Procedure. (URL: [Link])

-

Mass Spectroscopy: Alcohol Fragmentation Patterns - YouTube. (URL: [Link])

-

2-Decanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

1-Decanol - Safety Data Sheet. (URL: [Link])

-

Safety data sheet of 'BIOCHEM - 1-DECANOL (DECYL ALCOHOL) - LABORATORY REAGENT - 52024' (Version 1). (URL: [Link])

-

FTIR spectrum of liquid decanol C10H21OH. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

2-Methyl-2-decanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

The Essential Role of 1-Decanol in Flavor and Fragrance Creation. (URL: [Link])

-

Simple and fractional distillations | Chemical processes | MCAT | Khan Academy - YouTube. (URL: [Link])

-

1-Decanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

- US2591877A - Purification of alcohols by azeotropic distillation - Google P

-

Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool - YouTube. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Decanol, 2-methyl- | C11H24O | CID 86776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Decanol, 2-methyl- [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - 2-methyl-1-decanol (C11H24O) [pubchemlite.lcsb.uni.lu]

- 6. 1-Decanol, 2-methyl- (CAS 18675-24-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. vlab.amrita.edu [vlab.amrita.edu]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. 2-methyl-1-decanol, 18675-24-6 [thegoodscentscompany.com]

- 15. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. agilent.com [agilent.com]

- 20. biochemopharma.fr [biochemopharma.fr]

Spectroscopic Data of 2-Methyl-1-decanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-1-decanol (CAS No: 18675-24-6), a branched-chain fatty alcohol. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not only the spectral data but also the underlying scientific principles and experimental considerations for its acquisition and interpretation.

Introduction

2-Methyl-1-decanol is a C11 aliphatic alcohol with a methyl branch at the second carbon position. This structural feature imparts specific physicochemical properties that are of interest in various fields, including formulation science and the study of natural volatiles.[1] Accurate spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in different matrices. This guide will delve into the predicted ¹H and ¹³C NMR spectra, the expected IR absorption bands, and an analysis of its experimentally determined electron ionization mass spectrum.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme is used for the carbon and hydrogen atoms of 2-Methyl-1-decanol.

Caption: Molecular structure and atom numbering of 2-Methyl-1-decanol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the unavailability of publicly accessible experimental spectra, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra of 2-Methyl-1-decanol.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals corresponding to the different chemical environments of the protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom and the overall electronic environment.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H on C10 | ~0.88 | Triplet (t) | 3H |

| H's on C3-C9 | ~1.20 - 1.40 | Multiplet (m) | 14H |

| H on C2 | ~1.55 | Multiplet (m) | 1H |

| H on OH | Variable | Singlet (s, broad) | 1H |

| H's on C1 | ~3.45 | Multiplet (m) | 2H |

| H's on C11 | ~0.90 | Doublet (d) | 3H |

Causality behind Predicted Chemical Shifts and Multiplicities:

-

-CH₂OH (C1 protons): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear at the lowest field (~3.45 ppm). They are coupled to the proton on C2, and due to the prochiral nature of C1, they are diastereotopic and may appear as a complex multiplet.

-

-CH- (C2 proton): This proton is coupled to the protons on C1, C3, and the methyl group at C11, resulting in a complex multiplet.

-

Aliphatic Chain (-CH₂-) (C3-C9 protons): The protons on these methylene groups are in similar chemical environments and will overlap in the aliphatic region of the spectrum (~1.20 - 1.40 ppm).

-

Terminal -CH₃ (C10 protons): This terminal methyl group is expected to appear as a triplet due to coupling with the adjacent methylene group (C9).

-

Branched -CH₃ (C11 protons): This methyl group is attached to the chiral center (C2) and will appear as a doublet due to coupling with the single proton on C2.

-

-OH proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be exchanged with D₂O.

B. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C10 | ~14 |

| C11 | ~19 |

| C9 | ~23 |

| C4-C8 | ~26-32 |

| C3 | ~34 |

| C2 | ~39 |

| C1 | ~68 |

Rationale for Predicted Chemical Shifts:

-

-CH₂OH (C1): This carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift to ~68 ppm.

-

-CH- (C2): This methine carbon is also influenced by the nearby oxygen and is expected around ~39 ppm.

-

Aliphatic Chain (-CH₂- and -CH₃): The remaining carbons of the decyl chain will appear in the typical aliphatic region. The terminal methyl carbon (C10) will be the most upfield (~14 ppm). The branched methyl (C11) will be slightly downfield from the terminal methyl. The methylene carbons will have chemical shifts that are subtly influenced by their position relative to the branch point and the hydroxyl group.

C. Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for 2-Methyl-1-decanol would involve the following steps:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2-Methyl-1-decanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

-

For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[2]

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 2-Methyl-1-decanol will be dominated by absorptions corresponding to the O-H and C-H bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (alkane) | 2850 - 2960 | Strong |

| C-O (alcohol) | 1000 - 1260 | Strong |

Interpretation of Key Absorption Bands:

-

O-H Stretch: The most characteristic peak will be a broad and strong absorption in the region of 3200-3600 cm⁻¹, which is indicative of the hydroxyl group and its involvement in intermolecular hydrogen bonding.[3]

-

C-H Stretch: Strong absorptions between 2850 and 2960 cm⁻¹ are due to the stretching vibrations of the numerous C-H bonds in the aliphatic chain and methyl groups.

-

C-O Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1260 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For liquid samples like 2-Methyl-1-decanol, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-